molecular formula C13H12Br2O2 B13488373 Methyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate

Methyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B13488373
M. Wt: 360.04 g/mol
InChI Key: OJGLLFDUOFJQFZ-UHFFFAOYSA-N
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Description

Methyl 2,2-dibromo-3-phenylbicyclo[111]pentane-1-carboxylate is a complex organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[11

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the bromination of 3-phenylbicyclo[1.1.1]pentane-1-carboxylate using bromine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as carbene insertion into bicyclo[1.1.0]butanes or nucleophilic/radical addition across [1.1.1]propellanes . These methods are chosen for their practicality and scalability, allowing for the efficient production of the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted bicyclo[1.1.1]pentane derivatives, while reduction and oxidation reactions produce corresponding reduced or oxidized forms of the compound.

Scientific Research Applications

Methyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The strained ring system of the bicyclo[1.1.1]pentane core allows for unique interactions with enzymes and receptors, potentially leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate
  • Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
  • 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid

Uniqueness

Methyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate is unique due to its specific substitution pattern and the presence of two bromine atoms, which confer distinct reactivity and properties compared to its analogs .

Properties

Molecular Formula

C13H12Br2O2

Molecular Weight

360.04 g/mol

IUPAC Name

methyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C13H12Br2O2/c1-17-10(16)12-7-11(8-12,13(12,14)15)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

OJGLLFDUOFJQFZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(C2(Br)Br)C3=CC=CC=C3

Origin of Product

United States

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